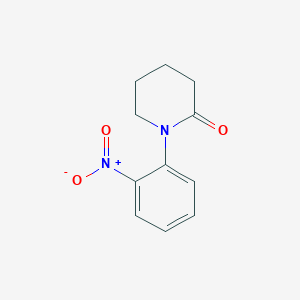

1-(2-nitrophenyl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11-7-3-4-8-12(11)9-5-1-2-6-10(9)13(15)16/h1-2,5-6H,3-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDZXEZAVXTTNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 1-(2-nitrophenyl)piperidin-2-one

CAS Number: 203509-92-6

This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)piperidin-2-one, a chemical intermediate with potential applications in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Physical Properties

This compound is a substituted lactam derivative. Its core structure consists of a piperidin-2-one ring N-substituted with a 2-nitrophenyl group.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 203509-92-6 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Light yellow to yellow solid | Predicted |

| Boiling Point | 449.4 ± 28.0 °C | Predicted |

| Density | 1.295 ± 0.06 g/cm³ | Predicted |

| pKa | -2.58 ± 0.20 | Predicted |

Synthesis and Experimental Protocols

Inferred Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a hypothetical procedure based on the synthesis of similar compounds and should be optimized for safety and yield in a laboratory setting.

Reaction:

-

Piperidin-2-one is reacted with 1-fluoro-2-nitrobenzene (B31998) (or 1-chloro-2-nitrobenzene) in the presence of a strong base.

Reagents and Materials:

-

Piperidin-2-one

-

1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene (B146284)

-

Strong base (e.g., sodium hydride (NaH), potassium tert-butoxide)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

To a solution of piperidin-2-one in an anhydrous polar aprotic solvent under an inert atmosphere, add a strong base portion-wise at 0 °C.

-

Stir the mixture at room temperature for a specified period to allow for the deprotonation of the lactam nitrogen.

-

Add a solution of 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene in the same solvent to the reaction mixture.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Workflow Diagram:

Caption: Inferred synthesis workflow for this compound.

Analytical Data

Limited spectroscopic data for this compound is available from commercial suppliers. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.

Table 3: Available Spectroscopic Data

| Technique | Data Availability |

| ¹H NMR | Available from some commercial suppliers |

| IR | Available from some commercial suppliers |

| Mass Spectrometry | Available from some commercial suppliers |

Applications in Drug Development

This compound is primarily classified as a drug intermediate. While specific applications of the 2-nitro isomer are not well-documented, its structural similarity to the 4-nitro isomer suggests its potential as a building block in the synthesis of complex pharmaceutical compounds.

The piperidinone scaffold is a common motif in medicinal chemistry, and the nitrophenyl group can be chemically modified, for instance, through reduction of the nitro group to an amine, which can then be further functionalized.

Logical Relationship as a Chemical Intermediate:

Caption: Potential role as an intermediate in pharmaceutical synthesis.

Safety and Handling

Conclusion

This compound (CAS: 203509-92-6) is a chemical intermediate with potential for use in the synthesis of more complex molecules in the field of drug discovery. While detailed experimental data and specific applications are currently limited in publicly accessible literature, its structural features suggest it can serve as a valuable building block for medicinal chemists. Further research is needed to fully explore its synthetic utility and potential biological relevance.

Technical Guide: 1-(2-nitrophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-nitrophenyl)piperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to its structural motifs—a piperidin-2-one (δ-valerolactam) core and a nitrophenyl substituent—this molecule serves as a versatile synthetic intermediate for the generation of more complex, biologically active compounds. This document details its physicochemical properties, outlines established and potential synthetic routes, and explores its anticipated biological relevance based on analogous structures. Detailed experimental protocols and conceptual workflows are provided to guide researchers in their practical applications of this compound.

Introduction

This compound belongs to the class of N-aryl lactams, a scaffold that is prevalent in a variety of pharmacologically active agents. The piperidin-2-one ring is a key structural component in numerous bioactive molecules, while the ortho-substituted nitrophenyl group offers a reactive handle for a multitude of chemical transformations, most notably the reduction of the nitro group to an amine, which can then be further functionalized.

While specific research on the 2-nitro isomer is limited, its para-isomer, 1-(4-nitrophenyl)piperidin-2-one, is a well-documented key intermediate in the synthesis of Apixaban, a potent and selective Factor Xa inhibitor used as an anticoagulant.[1] This highlights the potential of nitrophenyl piperidinone derivatives as crucial building blocks in the development of novel therapeutics. The nitro group's position on the phenyl ring significantly influences the compound's electronic properties and reactivity, making the ortho-isomer a unique subject for investigation.

Physicochemical Properties

Quantitative data for this compound is sparse in the literature. However, key properties can be calculated or inferred from its known isomers and related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₂N₂O₃ | - |

| Molecular Weight | 220.23 g/mol | [2] |

| IUPAC Name | This compound | - |

| CAS Number | 203509-92-6 | [2] |

| Appearance | Inferred: Pale yellow solid | Analogy to 4-nitro isomer[3] |

| Melting Point | Not available | - |

| Solubility | Inferred: Soluble in polar organic solvents (e.g., Methanol, DMF, DMSO) | Analogy to 4-nitro isomer[3] |

| Boiling Point | Not available | - |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for N-arylation of lactams. The choice of method may depend on the availability of starting materials, desired scale, and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

This is a common method for the synthesis of N-aryl lactams, particularly when the aryl ring is activated by an electron-withdrawing group like a nitro substituent.

Reaction Scheme:

Figure 1: General workflow for SNAr synthesis.

Experimental Protocol (Hypothetical):

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add piperidin-2-one (1.0 eq) and anhydrous Dimethylformamide (DMF).

-

Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise. Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases.

-

Substitution: Cool the reaction mixture back to 0 °C and add a solution of 1-fluoro-2-nitrobenzene (1.1 eq) in DMF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that can be effective for forming C-N bonds, especially when SNAr is less efficient.

Reaction Scheme:

Figure 2: General workflow for Ullmann condensation.

Experimental Protocol (Adapted from general procedures[1][4]):

-

Preparation: In a sealable reaction vessel, combine piperidin-2-one (1.5 eq), 1-bromo-2-nitrobenzene (1.0 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Reaction: Add anhydrous DMSO and seal the vessel. Heat the mixture at 90-120 °C with vigorous stirring for 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature, dilute with water, and filter through celite to remove insoluble copper salts.

-

Extraction: Extract the filtrate with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

Biological Significance and Potential Applications

While the direct biological activity of this compound is not reported, its structure suggests significant potential as a synthetic intermediate for creating pharmacologically active molecules. The primary route for its elaboration involves the reduction of the nitro group to an aniline (B41778), which can then be used in a variety of coupling reactions to build more complex structures.

Precursor to Kinase Inhibitors

The resulting 1-(2-aminophenyl)piperidin-2-one (B3245349) is a valuable scaffold for the synthesis of kinase inhibitors. The aniline moiety can be acylated, sulfonylated, or used in cyclization reactions to form heterocyclic systems known to interact with the ATP-binding site of various kinases.

Figure 3: Synthetic pathway to potential bioactive molecules.

Potential Antimicrobial and Anticancer Activity

The piperidone nucleus is a known pharmacophore with a broad range of biological activities, including antimicrobial and anticancer effects.[5][6] The introduction of the nitrophenyl group can modulate this activity. Nitroaromatic compounds themselves are known to possess antimicrobial properties, often through bioreduction to cytotoxic reactive nitrogen species.[7]

Hypothetical Signaling Pathway Involvement

Based on its potential as a precursor to kinase inhibitors, molecules derived from this compound could target signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Figure 4: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a valuable chemical entity with significant potential for application in drug discovery and development. While direct biological data on this specific isomer is limited, its structural relationship to key pharmaceutical intermediates and the chemical versatility of its functional groups make it a compound of high interest. The synthetic protocols and conceptual frameworks presented in this guide are intended to facilitate further research and unlock the therapeutic potential of molecules derived from this promising scaffold.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. 1-(2-Nitrophenyl)piperidine | C11H14N2O2 | CID 225457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 1-(4-Nitrophenyl)piperidin-2-one (EVT-358957) | 38560-30-4 [evitachem.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. The Odd Couple(s): An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthetic Pathways of 1-(2-Nitrophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Nitrophenyl)piperidin-2-one is a heterocyclic compound of interest in medicinal chemistry and drug development. As a derivative of the piperidinone scaffold, it holds potential for the synthesis of various biologically active molecules. The strategic placement of the nitro group on the phenyl ring at the ortho position significantly influences its chemical reactivity and potential pharmacological profile. This technical guide provides a comprehensive overview of the known physical properties, synthetic methodologies, and biological relevance of this compound, serving as a crucial resource for researchers in the field.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to distinguish this compound from its isomer, 1-(4-nitrophenyl)piperidin-2-one, as their properties can differ significantly.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₃ | MedChemExpress[1] |

| Molecular Weight | 220.23 g/mol | MedChemExpress[1] |

| CAS Number | 203509-92-6 | MedChemExpress[1] |

| Appearance | Likely a crystalline solid | Inferred from related compounds |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

The synthesis of this compound is not as extensively documented as its 4-nitro isomer. However, general synthetic strategies for N-aryl lactams can be adapted. A plausible synthetic route involves the nucleophilic aromatic substitution (SNAAr) reaction between piperidin-2-one and a suitable ortho-substituted nitrobenzene.

A general experimental protocol, adapted from the synthesis of related compounds, is outlined below.

Reaction: Nucleophilic Aromatic Substitution

-

Reactants:

-

Piperidin-2-one

-

1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene

-

A strong base (e.g., sodium hydride (NaH) or sodium amide (NaNH₂))

-

-

Solvent: Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

Procedure:

-

To a solution of piperidin-2-one in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), the strong base is added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the lactam nitrogen.

-

The resulting solution is stirred for a period to ensure complete formation of the nucleophile.

-

The ortho-halonitrobenzene is then added to the reaction mixture.

-

The reaction is allowed to warm to room temperature or heated to facilitate the substitution reaction. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction is quenched with a proton source (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).

-

The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is then purified using techniques such as recrystallization or column chromatography.

-

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Biological Activity and Drug Development Potential

While specific biological data for this compound is limited in publicly available literature, the piperidinone core is a well-established pharmacophore with a broad range of biological activities. Derivatives of piperidin-4-one, a related structure, have shown potential as antimicrobial, anticancer, and anti-HIV agents.[2][3]

The presence of the nitrophenyl group suggests that this compound could serve as a key intermediate in the synthesis of more complex pharmaceutical agents. For instance, the nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce diverse chemical moieties. This versatility makes this compound a valuable building block in drug discovery programs.

The 4-nitro isomer, 1-(4-nitrophenyl)piperidin-2-one, is a known intermediate in the synthesis of the anticoagulant drug Apixaban.[4] This highlights the potential for nitrophenyl piperidinone derivatives in the development of therapeutics targeting a variety of disease states. Further research is warranted to explore the specific biological activities of the 2-nitro isomer.

Potential Drug Development Pathway:

Caption: Potential pathway for drug development starting from this compound.

Spectral Data Analysis

While specific spectra for this compound are not widely published, researchers can anticipate characteristic signals in various spectroscopic analyses.

-

¹H NMR: Protons on the piperidine (B6355638) ring would appear in the aliphatic region, while protons on the nitrophenyl ring would be in the aromatic region, with their chemical shifts and coupling patterns influenced by the ortho-nitro group.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the lactam, the carbons of the piperidine ring, and the carbons of the nitrophenyl group.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the lactam would be expected, along with characteristic bands for the N-O stretching of the nitro group.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (220.23 g/mol ) would be observed, along with characteristic fragmentation patterns.

Conclusion

This compound is a compound with significant potential as a building block in the synthesis of novel therapeutic agents. While there is a need for more comprehensive studies to fully characterize its physical properties and biological activities, the existing knowledge of related piperidinone derivatives suggests that it is a promising scaffold for further investigation. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this and related compounds.

References

An In-depth Technical Guide on the Solubility of 1-(2-nitrophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(2-nitrophenyl)piperidin-2-one, a compound of interest in medicinal chemistry and drug development. A comprehensive review of publicly available data reveals a notable absence of quantitative solubility studies for this specific molecule. This document aims to bridge this gap by providing a detailed framework for its characterization. It includes known physicochemical properties, a qualitative solubility prediction, and a robust experimental protocol for the quantitative determination of its solubility in various solvents. Furthermore, a standardized workflow for these experimental procedures is presented visually. This guide is intended to be an essential resource for researchers initiating work with this compound, enabling a systematic and reproducible approach to its solubility profiling.

Introduction

This compound is an organic compound that serves as a potential intermediate in the synthesis of various active pharmaceutical ingredients.[1] Understanding its solubility is a critical first step in any research and development pipeline, as this fundamental physicochemical property profoundly influences bioavailability, formulation, and in vitro assay design. To date, there is a conspicuous lack of published quantitative solubility data for this compound. This guide provides the necessary theoretical and practical framework to empower researchers to generate this crucial dataset.

Physicochemical Properties

While quantitative solubility data is not available, some fundamental properties of this compound have been reported. These are summarized in the table below.

| Property | Value | Source |

| CAS Number | 203509-92-6 | [1] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |

| Molecular Weight | 220.23 g/mol | [1] |

| Appearance | Not specified (likely a solid) | - |

Predicted Solubility Profile

In the absence of experimental data for the ortho-isomer, we can infer a likely qualitative solubility profile from its structural analogue, 1-(4-nitrophenyl)piperidin-2-one, which is reported to be soluble in polar solvents and insoluble in non-polar solvents.[2] The presence of a polar nitro group and a lactam ring in this compound suggests it will exhibit similar behavior. The principle of "like dissolves like" is the foundation for these predictions.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Capable of hydrogen bonding, but the aromatic ring may limit high solubility in water. Expected to be soluble in alcohols. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions are expected to facilitate dissolution. |

| Non-polar | Hexane, Toluene | Low to Insoluble | The molecule's polarity is likely too high for significant interaction with non-polar solvents. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, the isothermal shake-flask method is considered the gold standard for its reliability and accuracy.[3] The following protocol provides a detailed methodology for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, pH 7.4 buffer, methanol, acetonitrile, hexane)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. An excess is confirmed by the presence of undissolved solid at the end of the experiment.[4]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM).[4]

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[4][5] To confirm equilibrium, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

To separate the saturated solution from the excess solid, either centrifuge the samples or filter the supernatant through a chemically inert syringe filter.[7] This step is critical to avoid artificially high concentration readings.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent to fall within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method against a pre-prepared calibration curve of known concentrations.

-

-

Data Reporting:

-

Calculate the solubility of the compound in the original solvent, accounting for the dilution factor.

-

Express the solubility in standard units such as mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure the reliability of the results.[6]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

References

An In-depth Technical Guide on 1-(2-nitrophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-(2-nitrophenyl)piperidin-2-one. Due to the limited publicly available data on this specific isomer, information from the closely related and more extensively studied 1-(4-nitrophenyl)piperidin-2-one (B57410) is included for comparative purposes and to suggest potential methodologies.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .[1][2] It is classified as a drug intermediate, suggesting its role as a building block in the synthesis of more complex, biologically active molecules.[2]

Table 1: Physicochemical Properties of this compound and its 4-nitro Isomer

| Property | This compound | 1-(4-nitrophenyl)piperidin-2-one |

| CAS Number | 203509-92-6[1][2] | 38560-30-4[3][4] |

| Molecular Formula | C₁₁H₁₂N₂O₃[1] | C₁₁H₁₂N₂O₃[3][4] |

| Molecular Weight | 220.22 g/mol [1] | 220.22 g/mol [3][4] |

| Appearance | Light yellow to yellow solid[1] | White to yellow crystalline powder[4] |

| Boiling Point | 449.4±28.0 °C (Predicted)[1] | No data available[4] |

| Density | 1.295±0.06 g/cm³ (Predicted)[1] | Not specified |

| Melting Point | Not specified | 97 °C to 101 °C[4] |

| Solubility | Not specified | Soluble in methanol (B129727) and other polar solvents[4] |

| Storage | 2-8°C[1] | Not specified |

Synthesis and Experimental Protocols

Proposed Experimental Protocol for the Synthesis of this compound:

This proposed protocol is adapted from the synthesis of the 4-nitro isomer and may require optimization for the 2-nitro starting materials.[4]

-

Reaction: Nucleophilic aromatic substitution between 2-fluoronitrobenzene (or 2-chloronitrobenzene) and piperidin-2-one.

-

Reagents:

-

Piperidin-2-one

-

1-fluoro-2-nitrobenzene (B31998) (or 1-chloro-2-nitrobenzene)

-

Strong base (e.g., Sodium amide - NaNH₂)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO)

-

-

Procedure:

-

To a solution of piperidin-2-one in anhydrous DMF, add sodium amide portion-wise at room temperature under an inert atmosphere.

-

Stir the mixture for a predetermined time to allow for the deprotonation of the piperidin-2-one.

-

Add 1-fluoro-2-nitrobenzene dropwise to the reaction mixture.

-

Heat the reaction mixture to 80–100°C and maintain for 6–10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Workflow for the Proposed Synthesis:

Caption: Proposed Synthesis Workflow

Biological Activity and Potential Applications

Direct experimental data on the biological activity of this compound is scarce. However, the piperidine (B6355638) and piperidin-4-one scaffolds are known pharmacophores present in a wide range of biologically active compounds.[6][7] Derivatives of these core structures have shown a variety of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Piperidin-4-one derivatives have been synthesized and screened for their in vitro antibacterial and antifungal properties, with some compounds showing significant activity.[6]

-

Anticancer Activity: The piperidine moiety is a key component of many compounds investigated for their anticancer properties.[8][9] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[9]

-

Anti-tuberculosis Activity: A piperidinol derivative was identified as a hit in an anti-tuberculosis screening, leading to the synthesis and evaluation of a library of related compounds.[10]

Given that this compound is a functionalized piperidine derivative, it holds potential as an intermediate for the synthesis of novel therapeutic agents in these and other areas. Further research is required to elucidate its specific biological profile.

Signaling Pathways

There is no information available in the searched literature regarding any signaling pathways directly modulated by this compound. Research into the biological effects of this compound would be necessary to identify any such interactions.

Conclusion

This compound is a chemical intermediate with defined physicochemical properties but limited available data regarding its synthesis and biological activity. Based on the chemistry of its structural analogs, a viable synthetic route can be proposed. The broader class of piperidine derivatives is of significant interest in medicinal chemistry, suggesting that this compound could serve as a valuable starting material for the development of new therapeutics. Further investigation is warranted to explore its synthetic utility and pharmacological potential.

References

- 1. 2-Piperidinone, 1-(2-nitrophenyl)- | 203509-92-6 [chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy 1-(4-Nitrophenyl)piperidin-2-one (EVT-358957) | 38560-30-4 [evitachem.com]

- 5. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1-(2-nitrophenyl)piperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the potential synthetic routes for 1-(2-nitrophenyl)piperidin-2-one, a key intermediate in the development of various pharmacologically active compounds. Due to the limited availability of direct published procedures for this specific molecule, this document outlines detailed experimental protocols derived from established methodologies for analogous compounds, particularly the corresponding 4-nitro isomer. The described methods include Nucleophilic Aromatic Substitution (SNAr), Acylation followed by Intramolecular Cyclization, and Buchwald-Hartwig Amination.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most prominent and industrially scalable methods involve the formation of the C-N bond between the piperidin-2-one (δ-valerolactam) nitrogen and the 2-nitrophenyl ring.

Nucleophilic Aromatic Substitution (SNAr)

This is a direct and often high-yielding approach where the lactam nitrogen acts as a nucleophile, displacing a leaving group on the nitro-activated aromatic ring. The strong electron-withdrawing effect of the ortho-nitro group facilitates this reaction.

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of this compound.

Acylation and Intramolecular Cyclization

This two-step approach involves the initial acylation of 2-nitroaniline (B44862) with a 5-halovaleryl halide, followed by a base-mediated intramolecular cyclization to form the six-membered lactam ring.

Caption: Acylation and Intramolecular Cyclization pathway for the synthesis of this compound.

Buchwald-Hartwig Amination

A modern alternative, this palladium-catalyzed cross-coupling reaction can form the C-N bond between piperidin-2-one and a 2-halonitrobenzene. This method is known for its broad substrate scope and functional group tolerance.

Caption: Buchwald-Hartwig Amination pathway for the synthesis of this compound.

Experimental Protocols

The following are detailed, yet generalized, experimental protocols for the synthesis of this compound. Researchers should consider these as starting points and may need to optimize conditions for their specific laboratory settings.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from procedures for the synthesis of the 4-nitro isomer.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |

| Piperidin-2-one | 99.13 | - | 1.0 g | 10.1 |

| 2-Fluoronitrobenzene | 141.10 | 1.328 | 1.5 g | 10.6 |

| Sodium Hydride (60% in oil) | 24.00 | - | 0.44 g | 11.0 |

| Dimethylformamide (DMF) | 73.09 | 0.944 | 20 mL | - |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-2-one and anhydrous dimethylformamide (DMF).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add 2-fluoronitrobenzene dropwise to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of ice-water.

-

Extract the aqueous mixture with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Synthesis via Acylation and Intramolecular Cyclization

This protocol is based on a patented procedure for the 4-nitro isomer.

Step 1: Acylation of 2-Nitroaniline

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |

| 2-Nitroaniline | 138.12 | - | 1.0 g | 7.24 |

| 5-Chlorovaleryl Chloride | 155.01 | 1.25 | 1.24 g | 8.00 |

| Triethylamine (B128534) | 101.19 | 0.726 | 1.5 g | 14.8 |

| Dichloromethane (B109758) (DCM) | 84.93 | 1.33 | 20 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 2-nitroaniline and triethylamine in dichloromethane (DCM).

-

Cool the mixture to 0-5 °C in an ice-water bath under a nitrogen atmosphere.

-

Slowly add 5-chlorovaleryl chloride to the cooled solution.

-

Allow the reaction to stir at 0-5 °C for 1 hour and then at room temperature until completion (monitored by TLC).

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-(2-nitrophenyl)-5-chlorovaleramide. This intermediate may be used in the next step without further purification.

Step 2: Intramolecular Cyclization

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles (mmol) |

| Crude Amide from Step 1 | ~256.68 | - | ~1.86 g | 7.24 |

| Sodium Hydroxide (B78521) | 40.00 | - | 0.35 g | 8.75 |

| Water | 18.02 | 1.00 | 10 mL | - |

| Ethanol (B145695) | 46.07 | 0.789 | 20 mL | - |

Procedure:

-

Dissolve the crude N-(2-nitrophenyl)-5-chlorovaleramide in a mixture of ethanol and water.

-

Add sodium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by recrystallization or column chromatography.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and analysis of this compound.

Expected Data (Based on Analogous Compounds)

| Parameter | Expected Value/Data |

| Molecular Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| Appearance | Pale yellow to yellow solid |

| Yield | 60-90% (highly dependent on the method and optimization) |

| ¹H NMR | Aromatic protons (4H) in the range of δ 7.0-8.2 ppm. Aliphatic protons of the piperidinone ring (8H) in the range of δ 1.8-3.8 ppm. |

| ¹³C NMR | Carbonyl carbon around δ 170 ppm. Aromatic carbons in the range of δ 120-150 ppm. Aliphatic carbons in the range of δ 20-50 ppm. |

| Mass Spectrometry | [M+H]⁺ at m/z 221.09 |

This guide provides a comprehensive starting point for the synthesis of this compound. It is strongly recommended that all procedures be carried out with appropriate safety precautions in a well-ventilated fume hood. Further optimization of the outlined protocols may be necessary to achieve desired yields and purity.

An In-depth Technical Guide to the Synthesis of 1-(2-nitrophenyl)piperidin-2-one

This technical guide provides a comprehensive overview of the primary synthetic routes, starting materials, and experimental considerations for the preparation of 1-(2-nitrophenyl)piperidin-2-one, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Starting Materials

The synthesis of this compound fundamentally involves the formation of a carbon-nitrogen bond between a piperidin-2-one moiety and a 2-nitrophenyl group. The selection of specific starting materials is contingent on the chosen synthetic strategy.

| Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |

| Piperidin-2-one (δ-Valerolactam) | C₅H₉NO | 99.13 | 675-20-7 | Nucleophilic amine source |

| 1-Fluoro-2-nitrobenzene (B31998) | C₆H₄FNO₂ | 141.10 | 1493-27-2 | Electrophilic aryl source |

| 1-Chloro-2-nitrobenzene (B146284) | C₆H₄ClNO₂ | 157.55 | 88-73-3 | Electrophilic aryl source |

| 1-Bromo-2-nitrobenzene | C₆H₄BrNO₂ | 202.01 | 577-19-5 | Electrophilic aryl source |

Synthetic Pathways and Methodologies

Two principal synthetic routes are predominantly employed for the synthesis of this compound: Nucleophilic Aromatic Substitution (SNA_r) and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNA_r)

This is a widely utilized method for forming aryl-nitrogen bonds. The reaction proceeds via the attack of a nucleophile (the deprotonated piperidin-2-one) on an aryl halide. The presence of a strong electron-withdrawing group, such as the nitro group in the ortho or para position, is crucial as it activates the aromatic ring towards nucleophilic attack.[1][2] The reaction mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.[1]

Experimental Protocol: SNA_r

A representative protocol for the synthesis of this compound via SNA_r is as follows:

-

Deprotonation of Piperidin-2-one: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve piperidin-2-one (1.0 eq.) in a suitable anhydrous aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

-

Base Addition: Add a strong base, such as sodium hydride (NaH, 1.1 eq.) or sodium amide (NaNH₂, 1.1 eq.), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Aryl Halide Addition: Add 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene (1.0-1.2 eq.) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 6-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with ice-water. Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a versatile and efficient method for the formation of C-N bonds.[3][4] This reaction is particularly useful when the SNA_r reaction is sluggish or fails due to the low reactivity of the aryl halide. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the catalyst.[4]

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination to synthesize this compound is as follows:

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., 1-bromo-2-nitrobenzene, 1.0 eq.), piperidin-2-one (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (1-5 mol%), and a suitable phosphine (B1218219) ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand, 2-10 mol%).

-

Solvent and Base: Add an anhydrous solvent, typically toluene (B28343) or 1,4-dioxane, followed by a base such as sodium tert-butoxide (NaOtBu, 1.4 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.).

-

Reaction: Purge the reaction mixture with an inert gas (argon or nitrogen) and heat to 80-110 °C. Monitor the reaction progress by TLC or HPLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Data Summary

The choice of synthetic route can influence the reaction conditions and overall yield. The following table summarizes typical parameters for the synthesis of this compound.

| Parameter | Nucleophilic Aromatic Substitution (SNA_r) | Buchwald-Hartwig Amination |

| Aryl Substrate | 1-Fluoro-2-nitrobenzene, 1-Chloro-2-nitrobenzene | 1-Chloro-2-nitrobenzene, 1-Bromo-2-nitrobenzene |

| Base | NaH, NaNH₂, K₂CO₃ | NaOtBu, K₂CO₃, Cs₂CO₃ |

| Solvent | DMF, DMSO, NMP | Toluene, Dioxane, THF |

| Temperature | 80-120 °C | 80-110 °C |

| Catalyst | None | Pd(0) or Pd(II) source (e.g., Pd₂(dba)₃, Pd(OAc)₂) |

| Ligand | None | Phosphine-based (e.g., Xantphos, BINAP) |

| Typical Yield | Moderate to High | Good to Excellent |

Visualizing the Synthesis and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

Caption: Synthetic workflow for this compound.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r).

Caption: Catalytic cycle of Buchwald-Hartwig Amination.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 1-(2-nitrophenyl)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical framework for understanding and predicting the outcomes of electrophilic aromatic substitution (EAS) reactions on 1-(2-nitrophenyl)piperidin-2-one. Due to the presence of both an ortho, para-directing N-acylamino group (the piperidin-2-one moiety) and a meta-directing nitro group, the regioselectivity of these reactions is a subject of significant interest in synthetic organic chemistry. This document outlines the directing effects of these substituents, predicts the major products for common EAS reactions, and provides detailed hypothetical experimental protocols. All quantitative predictions and proposed methodologies are summarized in structured tables for clarity. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its chemical structure, featuring a substituted aromatic ring, makes it a candidate for further functionalization through electrophilic aromatic substitution. The phenyl ring is substituted with two groups that exert competing directing effects: the piperidin-2-one ring, which is an N-acylamino group, and a nitro group. Understanding the interplay of these electronic and steric effects is crucial for predicting and controlling the regiochemical outcome of EAS reactions.

Analysis of Substituent Directing Effects

The regioselectivity of electrophilic aromatic substitution on this compound is governed by the combined influence of the N-acylamino and nitro substituents.

-

The 1-(piperidin-2-one) Substituent (-N(CO)C₄H₈): This group is analogous to an acetamido group. The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic ring, thereby increasing the electron density at the ortho and para positions. This resonance effect makes the N-acylamino group an activating and ortho, para-director .[1] However, the activating effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group, which also participates in resonance with the nitrogen lone pair.[2] Steric hindrance from the piperidin-2-one ring may disfavor substitution at the ortho position (position 6).

-

The Nitro Substituent (-NO₂): The nitro group is a powerful deactivating group due to its strong electron-withdrawing inductive and resonance effects.[3][4] It withdraws electron density from the aromatic ring, particularly from the ortho and para positions, making the ring less nucleophilic and slowing down the rate of electrophilic attack.[5] Consequently, the nitro group is a meta-director .[4][6]

Combined Effect: In this compound, the N-acylamino group at position 1 directs incoming electrophiles to positions 4 and 6 (para and ortho, respectively). The nitro group at position 2 directs incoming electrophiles to positions 4 and 6 (meta to the nitro group). Therefore, both groups reinforce the directing of the incoming electrophile to the 4 and 6 positions . Position 4 is para to the N-acylamino group and meta to the nitro group. Position 6 is ortho to the N-acylamino group and meta to the nitro group. Due to the strong deactivating nature of the nitro group, harsh reaction conditions may be necessary. Steric hindrance from the piperidin-2-one ring might lead to a preference for substitution at the less hindered position 4.

Predicted Electrophilic Aromatic Substitution Reactions and Experimental Protocols

Based on the analysis of directing effects, the following sections outline the predicted outcomes and hypothetical experimental protocols for various EAS reactions on this compound.

Nitration

The introduction of a second nitro group onto the aromatic ring is predicted to occur at the 4- or 6-position. Given the already deactivated nature of the ring, forcing conditions are likely required.

Predicted Products: 1-(2,4-dinitrophenyl)piperidin-2-one and 1-(2,6-dinitrophenyl)piperidin-2-one.

Hypothetical Experimental Protocol: Nitration

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0 °C in an ice bath.

-

Substrate Addition: Slowly add 1.0 g of this compound to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding 1.5 mL of concentrated nitric acid to 3.5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto 100 g of crushed ice.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from ethanol (B145695) to obtain the purified dinitrated products.

Halogenation (Bromination)

Bromination is expected to yield a mixture of bromo-substituted products, primarily at the 4- and 6-positions. A Lewis acid catalyst will likely be necessary.

Predicted Products: 1-(4-bromo-2-nitrophenyl)piperidin-2-one and 1-(6-bromo-2-nitrophenyl)piperidin-2-one.

Hypothetical Experimental Protocol: Bromination

-

Reaction Setup: To a solution of 1.0 g of this compound in 20 mL of a suitable solvent (e.g., dichloromethane (B109758) or acetic acid) in a round-bottom flask, add 0.1 g of iron(III) bromide (FeBr₃) as a catalyst.

-

Reagent Addition: In a dropping funnel, place a solution of 0.73 g (0.23 mL) of bromine in 5 mL of the same solvent. Add the bromine solution dropwise to the reaction mixture at room temperature with protection from light.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 6-8 hours. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite to remove excess bromine.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the isomeric products.

Sulfonation

Sulfonation is predicted to introduce a sulfonic acid group at the 4- or 6-position. The reaction is typically reversible.[7]

Predicted Products: 4-(2-oxo-piperidin-1-yl)-3-nitrobenzenesulfonic acid and 2-(2-oxo-piperidin-1-yl)-3-nitrobenzenesulfonic acid.

Hypothetical Experimental Protocol: Sulfonation

-

Reaction Setup: In a round-bottom flask, place 1.0 g of this compound.

-

Reagent Addition: Carefully add 5 mL of fuming sulfuric acid (oleum, 20% SO₃) to the flask at room temperature with stirring.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction by observing the dissolution of the starting material.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Isolation: The sulfonic acid product may precipitate or remain in solution. If it precipitates, collect it by filtration. If it remains in solution, it can be isolated as a salt by adding a saturated solution of sodium chloride ("salting out").

-

Purification: The crude product can be purified by recrystallization from water.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings, such as those bearing a nitro group.[8][9][10] The strong electron-withdrawing nature of the nitro group makes the aromatic ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediate. Therefore, Friedel-Crafts alkylation and acylation of this compound are not expected to proceed under standard conditions.

Data Presentation

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Substituent | Directing Effect | Predicted Substitution Sites |

| 1 | -N(CO)C₄H₈ | Activating, Ortho, Para-directing | 4, 6 |

| 2 | -NO₂ | Deactivating, Meta-directing | 4, 6 |

| Overall | 4 and 6 |

Table 2: Summary of Predicted Reactions and Hypothetical Conditions

| Reaction | Electrophile | Reagents and Conditions | Predicted Major Products |

| Nitration | NO₂⁺ | Conc. HNO₃, Conc. H₂SO₄, 0-5 °C | 1-(2,4-dinitrophenyl)piperidin-2-one, 1-(2,6-dinitrophenyl)piperidin-2-one |

| Bromination | Br⁺ | Br₂, FeBr₃, CH₂Cl₂ or CH₃COOH, rt | 1-(4-bromo-2-nitrophenyl)piperidin-2-one, 1-(6-bromo-2-nitrophenyl)piperidin-2-one |

| Sulfonation | SO₃ | Fuming H₂SO₄ (20% SO₃), 80-100 °C | 4-(2-oxo-piperidin-1-yl)-3-nitrobenzenesulfonic acid, 2-(2-oxo-piperidin-1-yl)-3-nitrobenzenesulfonic acid |

| Friedel-Crafts Alkylation | R⁺ | R-Cl, AlCl₃ | No reaction expected |

| Friedel-Crafts Acylation | RCO⁺ | R-COCl, AlCl₃ | No reaction expected |

Visualizations

Caption: General mechanism of electrophilic aromatic substitution.

Caption: General experimental workflow for organic synthesis.

Conclusion

The electrophilic aromatic substitution of this compound presents a compelling case study in the interplay of directing group effects. The combined influence of the ortho, para-directing N-acylamino group and the meta-directing nitro group is predicted to direct incoming electrophiles to the 4- and 6-positions. While standard EAS reactions such as nitration, halogenation, and sulfonation are expected to proceed under appropriate conditions, Friedel-Crafts reactions are unlikely to be successful due to the strong deactivating effect of the nitro group. The hypothetical protocols and predictive data presented in this guide serve as a valuable resource for researchers planning the synthetic modification of this and structurally related compounds. Experimental validation of these predictions is encouraged to further elucidate the reactivity of this important chemical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Ch22: EArS of aromatic amines [chem.ucalgary.ca]

- 3. m.youtube.com [m.youtube.com]

- 4. In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main [vedantu.com]

- 5. sarthaks.com [sarthaks.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Reddit - The heart of the internet [reddit.com]

Potential Biological Activity of 1-(2-Nitrophenyl)piperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for 1-(2-nitrophenyl)piperidin-2-one is limited in publicly available literature. This guide extrapolates potential activities based on studies of structurally related piperidinone and nitrophenyl compounds. The information presented is intended for research and exploratory purposes and should be validated through specific experimental investigation of this compound.

Executive Summary

This compound is a heterocyclic compound featuring a piperidin-2-one core, a versatile scaffold known to be present in a wide array of biologically active molecules. While this specific ortho-nitro isomer is primarily documented as a chemical intermediate, the broader class of piperidinone derivatives has demonstrated significant potential in medicinal chemistry, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the extrapolated biological potential of this compound, detailed experimental protocols for assessing these activities, and insights into potential signaling pathways it may modulate. All quantitative data from related compounds are presented in structured tables for comparative analysis, and key conceptual frameworks are visualized using Graphviz diagrams.

Chemical Profile

-

IUPAC Name: this compound

-

Molecular Formula: C₁₁H₁₂N₂O₃

-

Molecular Weight: 220.23 g/mol

-

Structure:

Potential Biological Activities

Based on the activities of related piperidinone and nitrophenyl-containing compounds, this compound could be investigated for the following biological effects.

Anticancer Activity

Piperidinone derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The piperidine (B6355638) scaffold is a common feature in many antibacterial and antifungal agents. Derivatives of piperidin-4-one have shown significant antimicrobial activity against various bacterial and fungal strains.

Anti-inflammatory Activity

Certain piperidinone analogs have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators.

Quantitative Data from Related Compounds

The following tables summarize quantitative biological activity data for representative piperidinone derivatives. Note: This data is not for this compound and is provided for comparative purposes to guide potential future studies.

Table 1: Anticancer Activity of Selected Piperidinone Derivatives

| Compound/Derivative | Cell Line | Assay Type | IC₅₀ (µM) | Reference |

| 3,5-Bis(2-fluorobenzylidene)piperidin-4-one (EF24) | Pancreatic Cancer (MIA PaCa-2) | MTT Assay | 2.5 | [1] |

| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | Macrophage (RAW264.7) | NF-κB Inhibition | ~5 | [2] |

| 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608) | Lymphoma (CEM) | Cytotoxicity | 0.05 | [3] |

| 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610) | Colon Cancer (COLO 205) | Cytotoxicity | 0.1 | [3] |

Table 2: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus | 125-500 | [4] |

| 2,6-diaryl-3-methyl-4-piperidones | Escherichia coli | 250-1000 | [4] |

| Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones | Candida albicans | 62.5-250 | [4] |

Table 3: Anti-inflammatory Activity of Selected Piperidinone Derivatives

| Compound/Derivative | Assay | Target | IC₅₀ (µM) | Reference |

| 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31) | NF-κB DNA binding (LPS-induced) | NF-κB | ~5 | [2] |

| N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c6) | TNF-α production (LPS-induced) | TNF-α | ~1.2 | [5] |

| N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one (c10) | IL-6 production (LPS-induced) | IL-6 | ~0.8 | [5] |

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation of this compound.

Synthesis of a Related Compound: 1-(4-Nitrophenyl)piperidin-2-one

This protocol describes the synthesis of the para-isomer, which can be adapted for the ortho-isomer.

Materials:

-

5-Chloropentanoyl chloride

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Isopropyl alcohol

Procedure:

-

Dissolve 4-nitroaniline in DCM and cool the solution in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of 5-chloropentanoyl chloride in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with dilute HCl, water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from isopropyl alcohol to yield pure 1-(4-nitrophenyl)piperidin-2-one.[6]

Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound stock solution in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[7][8]

Antibacterial Assay (Broth Microdilution Method)

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution in DMSO

-

96-well microplates

-

Microplate reader or visual inspection

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4][9]

Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound stock solution in DMSO

-

Griess Reagent

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess Reagent and incubate for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[10]

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related piperidinone compounds, this compound may exert its biological effects through the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway in Inflammation and Cancer

Several piperidinone derivatives have been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation and cancer cell survival.[1][2][11] Inhibition of this pathway could lead to a reduction in the expression of pro-inflammatory cytokines and pro-survival genes.

Caption: Potential inhibition of the NF-κB signaling pathway.

Intrinsic Apoptosis Pathway in Cancer

Cytotoxic piperidinone derivatives can induce apoptosis in cancer cells through the intrinsic pathway, which is initiated by cellular stress and mitochondrial dysfunction.[3]

References

- 1. Inhibition of IkappaB kinase-nuclear factor-kappaB signaling pathway by 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a novel monoketone analog of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-(Nitrophenyl)piperidin-2-one: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific experimental and quantitative data for 1-(2-nitrophenyl)piperidin-2-one. This guide utilizes the closely related and well-documented isomer, 1-(4-nitrophenyl)piperidin-2-one (B57410) , as a representative compound for this chemical class. The methodologies and data presented are derived from studies on this para-isomer and are intended to serve as a technical framework for researchers.

Introduction

The nitrophenyl derivative of piperidin-2-one is a versatile chemical intermediate, primarily recognized for its crucial role in the synthesis of modern pharmaceuticals. The core structure, featuring a six-membered piperidinone ring attached to a nitrophenyl group, provides a reactive scaffold for building more complex molecules. While various isomers exist, the para-substituted version, 1-(4-nitrophenyl)piperidin-2-one, is a well-documented precursor in the industrial synthesis of Apixaban (B1684502), a direct Factor Xa inhibitor and widely used anticoagulant.[1][2] This guide provides an in-depth overview of the synthesis, characterization, and key applications of this compound class, with a focus on the established data for 1-(4-nitrophenyl)piperidin-2-one.

Synthesis and Characterization

The synthesis of 1-(4-nitrophenyl)piperidin-2-one is typically achieved through a two-step process involving N-acylation followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 1-(4-nitrophenyl)piperidin-2-one

This protocol is adapted from established patent literature for the synthesis of the Apixaban intermediate.[1][3]

Step 1: N-(4-nitrophenyl)-5-chloropentanamide Synthesis

-

Dissolution: In a 1000 mL three-neck flask equipped with a mechanical stirrer, add p-nitroaniline (40g, 0.28 mol), dried tetrahydrofuran (B95107) (600 mL), and triethylamine (B128534) (60 mL, 0.44 mol).[1]

-

Acylation: While stirring, add 5-chlorovaleryl chloride (56 mL, 0.44 mol) to the mixture in batches.[1]

-

Reaction: Heat the reaction mixture to 60°C for 2 hours.[1] Monitor reaction completion via Thin Layer Chromatography (TLC).

Step 2: Intramolecular Cyclization

-

Cooling: Lower the temperature of the reaction mixture to -10°C.[1]

-

Base Addition: Add sodium tert-butoxide (69.8g, 0.92 mol) in batches, ensuring the temperature is maintained below 0°C.[1]

-

Reaction: After the addition is complete, raise the temperature to 50°C and continue stirring for 6 hours.[1]

-

Work-up: Remove the tetrahydrofuran under reduced pressure. Wash the residue with 500 mL of a saturated sodium carbonate solution.[1]

-

Isolation: A large amount of solid will precipitate. Collect the solid by filtration to obtain 1-(4-nitrophenyl)piperidin-2-one.[1] The crude product can be further purified by recrystallization from isopropyl alcohol.[3]

Data Presentation: Physicochemical and Spectroscopic Data

The following tables summarize the available quantitative data for 1-(4-nitrophenyl)piperidin-2-one.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 38560-30-4 | [4] |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [4] |

| Molecular Weight | 220.22 g/mol | [4] |

| Appearance | Tan/Yellow Solid | [1] |

| Melting Point | 96-99 °C | [1] |

| Yield | ~85.4% |[1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

|---|---|---|

| ¹³C NMR | Spectra available in public databases. | [4] |

| IR (ATR) | Spectra available in public databases. | [4] |

| Raman (FT) | Spectra available in public databases. | [4] |

| Mass Spec (GC-MS) | Spectra available in public databases. |[5][6] |

Note: Detailed peak lists are not provided in the search results, but raw spectral data can be accessed through the referenced databases like PubChem.

Application in Drug Development: The Synthesis of Apixaban

The primary and most significant application of 1-(4-nitrophenyl)piperidin-2-one is its role as a key starting material in the synthesis of the anticoagulant drug, Apixaban.[1][2][7] The synthetic pathway involves the transformation of the piperidinone ring into a dihydropyridinone structure, which later forms part of the core scaffold of the final drug molecule.

Experimental Workflow: Apixaban Synthesis from 1-(4-nitrophenyl)piperidin-2-one

The following workflow outlines the initial steps in the conversion of 1-(4-nitrophenyl)piperidin-2-one towards the Apixaban core structure.

Step 1: Dichlorination

-

Dissolution: Dissolve 1-(4-nitrophenyl)piperidin-2-one (40g, 0.18 mol) in chlorobenzene (B131634) (400 mL) in a 1000 mL pear-shaped flask.[1]

-

Chlorination: Under stirring, add phosphorus pentachloride (132.4g, 0.64 mol) in batches.[1]

-

Reaction: Heat the reaction to 55°C for 5 hours to yield 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (B3025381).[1][3]

Step 2: Morpholine (B109124) Substitution and Elimination

-

Reaction: To the crude 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (40g, 0.14 mol), add morpholine (160 mL, 1.84 mol).[1]

-

Heating: Raise the temperature to 130°C and react for 5 hours. This step results in a nucleophilic substitution followed by elimination.[1]

-

Isolation: Recover the excess morpholine under reduced pressure. Add water (400 mL) to the residue and stir for 30 minutes to precipitate the product, 3-morpholinyl-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[1]

This intermediate then undergoes further reactions, including reduction of the nitro group and subsequent cyclization with other reagents to form the final Apixaban molecule.[7]

Visualization of the Synthetic Pathway

The following diagram illustrates the initial transformation of 1-(4-nitrophenyl)piperidin-2-one in the synthesis of Apixaban.

Caption: Initial steps in the Apixaban synthesis pathway starting from 1-(4-nitrophenyl)piperidin-2-one.

Broader Biological Potential of the Piperidinone Scaffold

While this compound and its para-isomer are primarily valued as synthetic intermediates, the core piperidinone (or piperidin-4-one) pharmacophore is present in a wide range of biologically active molecules. This suggests that derivatives of the title compound could be explored for various therapeutic applications.

The piperidin-4-one nucleus, a close structural relative, has been reported to possess diverse pharmacological activities, including:

-

Antimicrobial and Antifungal Activity [10]

-

Antiviral Activity (including Anti-HIV) [9]

-

Central Nervous System (CNS) Depressant Activity [10]

These activities highlight the potential of the piperidine/piperidinone scaffold as a valuable starting point for medicinal chemistry campaigns.

Logical Relationship: From Scaffold to Potential Activity

The diagram below illustrates the logical flow from the core chemical structure to its potential therapeutic applications, which could guide future research on novel derivatives of this compound.

Caption: Potential therapeutic avenues for derivatives based on the core piperidinone scaffold.

References

- 1. guidechem.com [guidechem.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 4. 1-(4-Nitrophenyl)piperidin-2-one | C11H12N2O3 | CID 22324463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 9. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]